

# A Comparative Guide to Allosteric HIV Integrase Inhibitors: GSK3739936 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK3739936** with other notable allosteric HIV integrase inhibitors (ALLINIs), a promising class of antiretroviral compounds with a distinct mechanism of action. By targeting a non-catalytic site on the HIV integrase enzyme, these inhibitors offer a potential new strategy to combat HIV infection, particularly in the context of emerging resistance to existing drug classes. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

## Mechanism of Action: A Novel Approach to HIV Inhibition

Allosteric HIV integrase inhibitors represent a significant departure from traditional integrase strand transfer inhibitors (INSTIs). Instead of binding to the catalytic active site, ALLINIs target a conserved, allosteric pocket at the dimer interface of the integrase catalytic core domain.[1] [2] This pocket is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor essential for efficient viral integration.[1][2][3]

The binding of an ALLINI to this site has a dual effect on the viral replication cycle:

• Inhibition of Early-Stage Events: By competing with LEDGF/p75, ALLINIs can disrupt the tethering of the pre-integration complex (PIC) to the host chromatin, thereby inhibiting the







integration of viral DNA into the host genome.[4]

• Disruption of Late-Stage Events: More significantly, ALLINIs induce aberrant multimerization of integrase, leading to the formation of defective viral particles.[1][3][4] This ultimately results in the production of non-infectious virions.[1][3]

This multimodal mechanism of action makes ALLINIs a compelling area of research for the development of new HIV therapies.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirmitegravir | HIV Protease | TargetMol [targetmol.com]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. hanc.info [hanc.info]
- To cite this document: BenchChem. [A Comparative Guide to Allosteric HIV Integrase Inhibitors: GSK3739936 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8734035#gsk3739936-versus-other-allosteric-hiv-integrase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com